N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a dimethylamino group, a thiolane ring, and a chromene moiety, contributes to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-16-4-9-22-20(12-16)21(27)13-23(31-22)24(28)26(19-10-11-32(29,30)15-19)14-17-5-7-18(8-6-17)25(2)3/h4-9,12-13,19H,10-11,14-15H2,1-3H3 |
InChI Key |
RPAQZYQOHCLTME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of dimethylamine with a suitable benzaldehyde derivative to form the dimethylamino phenyl intermediate.
Synthesis of the Thiolane Ring: The thiolane ring is synthesized through a cyclization reaction involving a suitable dithiol compound.
Coupling of Intermediates: The dimethylamino phenyl intermediate is then coupled with the thiolane ring intermediate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Chromene Moiety: The final step involves the formation of the chromene moiety through a cyclization reaction, often catalyzed by a Lewis acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions, forming new ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites on proteins, while the thiolane ring can form covalent bonds with thiol groups on enzymes. The chromene moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE include:
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(4-NITROPHENOXY)ACETAMIDE: This compound has a similar structure but includes a nitrophenoxy group, which can alter its reactivity and biological activity.
4-(DIMETHYLAMINO)BENZOPHENONE: This compound lacks the thiolane and chromene moieties, making it less complex but still useful in organic synthesis.
4-((4-METHOXYPHENYL)AMINO)METHYL-N,N-DIMETHYLANILINE: This compound has a similar dimethylamino phenyl structure but includes a methoxy group, which can influence its chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
